4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole and oxadiazole rings . The reaction is carried out in dry toluene at 140°C, resulting in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the triazole ring but differs in the additional thiadiazine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but contains a pyrazine ring instead of the oxadiazole ring.
1,2,4-Triazolo[1,5-a]pyridine: Another related compound with a different arrangement of the triazole and pyridine rings.
Uniqueness
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of triazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-pyridin-4-yl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c1-2-11-17-15-8-19(11)7-10(1)13-16-12(18-20-13)9-3-5-14-6-4-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXLZVQNLMLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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